![molecular formula C7H10N4 B1429258 3-Methylpicolinimidohydrazide CAS No. 411210-74-7](/img/structure/B1429258.png)
3-Methylpicolinimidohydrazide
Overview
Description
3-Methylpicolinimidohydrazide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a hydrazide derivative of 3-methylpicolinic acid and has a molecular formula of C8H10N4O. This compound has emerged as a vital research tool in various fields of industry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpicolinimidohydrazide typically involves the reaction of 3-methylpicolinic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The process involves the same basic steps as the laboratory synthesis but with adjustments to accommodate larger volumes and ensure consistent product quality. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methylpicolinimidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Recent studies have indicated that hydrazide derivatives, including 3-Methylpicolinimidohydrazide, exhibit significant antitumor properties. For instance, modifications of hydrazide motifs have been shown to enhance the potency of histone deacetylase (HDAC) inhibitors. In particular, compounds derived from hydrazides demonstrated nanomolar IC50 values against various HDACs, indicating their potential as effective anticancer agents .
Table 1: Antitumor Activity of Hydrazide Derivatives
Compound | HDAC Target | IC50 (nM) | Selectivity |
---|---|---|---|
13a | HDAC1 | 9.54 | High |
13b | HDAC2 | 28.04 | Moderate |
13c | HDAC3 | 1.41 | Very High |
1.2 CEST MRI Contrast Agents
Another notable application of hydrazides is their use as Chemical Exchange Saturation Transfer (CEST) MRI contrast agents. A study highlighted the potential of acyl hydrazides, including derivatives of this compound, to enhance imaging contrast in tumor tissues. The results showed significant CEST contrast at specific chemical shifts, indicating their utility in cancer diagnostics .
Table 2: CEST Contrast Properties of Hydrazide Derivatives
Compound | Chemical Shift (ppm) | MTR Asym (%) |
---|---|---|
ADH | 4.4 | 1.5 |
Picolinamide | 4.0 | 1.2 |
Synthesis and Structural Studies
Research into the synthesis of new derivatives has revealed that modifying the hydrazide structure can lead to improved stability and biological activity. For example, the reaction of picolinamides with ketones has produced novel heterocyclic compounds with promising yields and biological activity .
Table 3: Synthesis Yields of Novel Hydrazide Derivatives
Reaction Type | Yield (%) |
---|---|
Picolinamide + Ketone | 75-94 |
Hydrolysis at Moderate Temp | 63 |
Future Directions and Case Studies
The ongoing research into this compound and its derivatives suggests several promising avenues for future exploration:
- Development of New Anticancer Agents : Further optimization of hydrazide structures could lead to more potent HDAC inhibitors with fewer side effects.
- CEST MRI Applications : Continued investigation into the biocompatibility and efficacy of these compounds as imaging agents in clinical settings.
- Exploration of Additional Biological Activities : Studies are warranted to explore other pharmacological properties such as antifungal or antibacterial activities, leveraging the structural versatility of hydrazides .
Mechanism of Action
The mechanism of action of 3-Methylpicolinimidohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and RNA can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-Methylpicolinic acid: The parent compound from which 3-Methylpicolinimidohydrazide is derived.
Picolinimidohydrazide: A similar hydrazide derivative without the methyl group.
Isonicotinoylhydrazide: Another hydrazide derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methyl group on the picolinic acid moiety. This structural modification can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. Its potential therapeutic applications and versatility in chemical reactions further highlight its uniqueness .
Biological Activity
3-Methylpicolinimidohydrazide is a compound that belongs to the hydrazide-hydrazone class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.
Overview of Hydrazide-Hydrazone Compounds
Hydrazide-hydrazone derivatives have garnered significant attention due to their potential therapeutic applications. They exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The presence of the hydrazone functional group (–NH–N=CH–) is crucial for their bioactivity, allowing for interactions with various biological targets.
Anticancer Activity
Research indicates that compounds within the hydrazide-hydrazone class, including derivatives like this compound, exhibit significant anticancer properties.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins such as Bcl-2 and caspases .
- Case Studies :
- A study highlighted that certain hydrazone derivatives demonstrated IC50 values ranging from 1.5 to 4.1 µM against various cancer cell lines, indicating potent cytotoxicity .
- Another investigation reported that derivatives similar to this compound showed enhanced activity against liver (HEPG2) and breast (MCF-7) cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of hydrazide-hydrazone derivatives is well-documented, with significant activity against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies :
- A review noted that hydrazone derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.08 µg/ml against Micrococcus luteus, showcasing strong antibacterial activity .
- Other studies indicated that derivatives could effectively inhibit pathogens like Escherichia coli and Staphylococcus aureus, further supporting their potential as antimicrobial agents .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, hydrazide-hydrazone compounds have shown promise in anti-inflammatory applications.
- Research Findings :
- Some derivatives have been reported to reduce inflammation markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .
- The anti-inflammatory effects were characterized by reduced levels of TNF-alpha and IL-6 in treated models, indicating a potential therapeutic role in inflammatory diseases.
Data Summary
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Properties
IUPAC Name |
N'-amino-3-methylpyridine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIPVJRVSCXBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/C(=N/N)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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